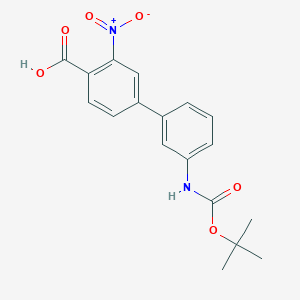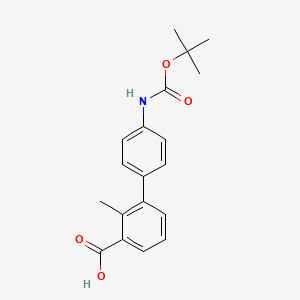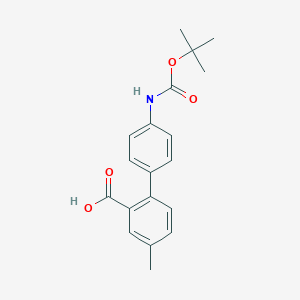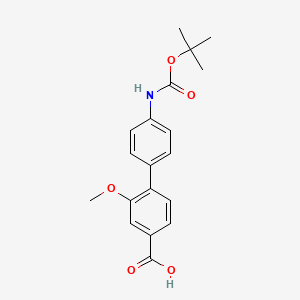
3-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-BOC-Aminophenyl)-5-methoxybenzoic acid (also known as BOC-APM) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile molecule with a wide range of biochemical and physiological effects, making it an ideal tool for lab experiments.
Scientific Research Applications
BOC-APM has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, protein folding, and drug discovery. It has also been used as a tool to study the structure and function of proteins and other biomolecules. In addition, BOC-APM has been used to study the effects of drugs on the body, as well as to investigate the biological mechanisms of disease.
Mechanism of Action
BOC-APM has been shown to interact with a variety of proteins and other biomolecules. Its mechanism of action is not yet fully understood, but it is believed to act as an allosteric inhibitor of enzymes and proteins, as well as a modulator of protein folding. BOC-APM has also been found to interact with a variety of receptor proteins, which may explain its ability to modulate biochemical and physiological processes.
Biochemical and Physiological Effects
BOC-APM has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to modulate the activity of proteins involved in signal transduction pathways. In addition, BOC-APM has been shown to modulate the expression of genes involved in cell growth and differentiation.
Advantages and Limitations for Lab Experiments
BOC-APM has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it can be easily scaled up for large-scale production. In addition, BOC-APM is a versatile molecule with a wide range of biochemical and physiological effects, making it an ideal tool for studying the structure and function of proteins and other biomolecules. However, there are some limitations to the use of BOC-APM in lab experiments. For example, its mechanism of action is not yet fully understood, which limits its utility in drug discovery and other applications.
Future Directions
The potential future directions for BOC-APM are numerous. One possible future direction is to further explore its mechanism of action and its interactions with proteins and other biomolecules. This could lead to a better understanding of its biochemical and physiological effects and its potential applications in drug discovery and other areas. Additionally, further research could be conducted to explore the potential of BOC-APM as a tool for studying the structure and function of proteins and other biomolecules. Finally, further research could be conducted to explore the potential of BOC-APM as a tool for studying the effects of drugs on the body and investigating the biological mechanisms of disease.
Synthesis Methods
BOC-APM can be synthesized using a two-step process. The first step involves the reaction of an aromatic aldehyde, such as 4-methoxybenzaldehyde, with 4-bromobutyric acid in the presence of a base. This reaction produces 4-bromo-4-methoxybenzaldehyde, which can then be reacted with an amine in the presence of a base to produce BOC-APM. This two-step process is relatively simple and can be easily scaled up for large-scale production.
properties
IUPAC Name |
3-methoxy-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-15-7-5-12(6-8-15)13-9-14(17(21)22)11-16(10-13)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVVFYREOUQHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Boc-aminophenyl)-5-methoxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














